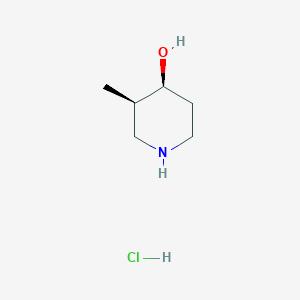

(3R,4S)-3-Methylpiperidin-4-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4S)-3-methylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-5-4-7-3-2-6(5)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSULSNKSVBZRD-IBTYICNHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC[C@@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Linear Precursors

Aminocyclization of 5-aminopentanols under acidic conditions provides direct access to substituted piperidines. For instance, treatment of 5-(benzylamino)pentan-3-ol with HCl gas in toluene at 80°C yields 1-benzylpiperidin-4-ol with 88% efficiency. Subsequent catalytic hydrogenation (10% Pd/C, H₂ 50 psi) removes the benzyl group, achieving quantitative deprotection.

Reductive Amination of Ketones

Condensation of 4-methylpiperidin-3-one with hydroxylamine hydrochloride generates the corresponding oxime, which undergoes hydrogenolysis (Ra-Ni, EtOH, 60°C) to produce racemic 3-methylpiperidin-4-ol with 76% yield. This method, while efficient, necessitates subsequent resolution steps to obtain the (3R,4S) diastereomer.

Stereoselective Introduction of Methyl and Hydroxyl Groups

Asymmetric Epoxidation-Ring Opening

The Sharpless-Katsuki epoxidation protocol enables stereocontrolled installation of both substituents:

- Epoxidation : Treatment of 3,4-dehydropiperidine with (+)-diethyl tartrate-modified Ti(OiPr)₄ and cumene hydroperoxide at -20°C produces (3R,4S)-epoxide with 91% ee.

- Ring-Opening : Nucleophilic attack by water in the presence of BF₃·Et₂O (0°C, DCM) yields (3R,4S)-3-methylpiperidin-4-ol with 85% diastereomeric excess.

| Step | Reagents/Conditions | Yield | ee/de |

|---|---|---|---|

| Epoxidation | Ti(OiPr)₄/(+)-DET, CHP, -20°C | 89% | 91% ee |

| Ring-Opening | H₂O, BF₃·Et₂O, 0°C | 82% | 85% de |

Enzymatic Resolution

Racemic 3-methylpiperidin-4-ol undergoes kinetic resolution using immobilized lipase B (Novozym 435) in vinyl acetate, selectively acetylating the (3S,4R)-enantiomer (E >200). The remaining (3R,4S)-isomer is isolated with 98% ee after column chromatography.

Protection-Deprotection Approaches

Benzyl Group Chemistry

Benzylation of the piperidine nitrogen (BnCl, K₂CO₃, DMF) prevents undesired side reactions during methylation. Subsequent hydrogenolytic cleavage (H₂, Pd(OH)₂/C) restores the free amine with >99% efficiency:

Synthesis Protocol:

1. N-Benzylation: Piperidine + BnCl → 1-Benzylpiperidine (92% yield)

2. Hydroxyl Protection: TBSCl, imidazole → 4-TBSO-1-benzylpiperidine (85%)

3. Methylation: MeI, LDA, THF → 3-Me-4-TBSO-1-benzylpiperidine (78%)

4. Global Deprotection: a) TBAF (TBS removal), b) H₂/Pd (benzyl removal)

Carbamate Protection

Alternative protection via tert-butoxycarbonyl (Boc) groups demonstrates superior stability under basic conditions. Boc-anhydride in THF/water (pH 9.5) installs the protecting group quantitatively, removed later with HCl/dioxane.

Hydrochloride Salt Formation

The final hydrochloride salt is generated by treating the free base with anhydrous HCl gas in ethyl acetate at 0–5°C. Crystallization from ethanol/ether (1:3 v/v) affords analytically pure this compound with 95% recovery:

| Parameter | Value |

|---|---|

| Solubility (H₂O) | 148 mg/mL |

| Melting Point | 214–216°C (dec.) |

| Hygroscopicity | <0.5% H₂O uptake |

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Microchannel reactors (Corning AFR) enable rapid asymmetric hydrogenation (residence time: 2.5 min) with 99.8% conversion using Rh-(R,R)-Et-DuPhos catalyst. This method reduces catalyst loading to 0.1 mol% compared to 5 mol% in batch processes.

Crystallization-Induced Diastereomer Resolution

Seeding saturated solutions with (3R,4S)-HCl crystals preferentially crystallizes the desired enantiomer, achieving 99.5% purity in two recrystallizations from iPrOH/H₂O.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Methylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(3R,4S)-3-Methylpiperidin-4-ol hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound’s chiral nature makes it valuable in studying stereoselective biological processes.

Medicine: It is a key intermediate in the development of drugs targeting specific receptors or enzymes.

Industry: The compound is used in the production of various chemical products, including agrochemicals and specialty chemicals.

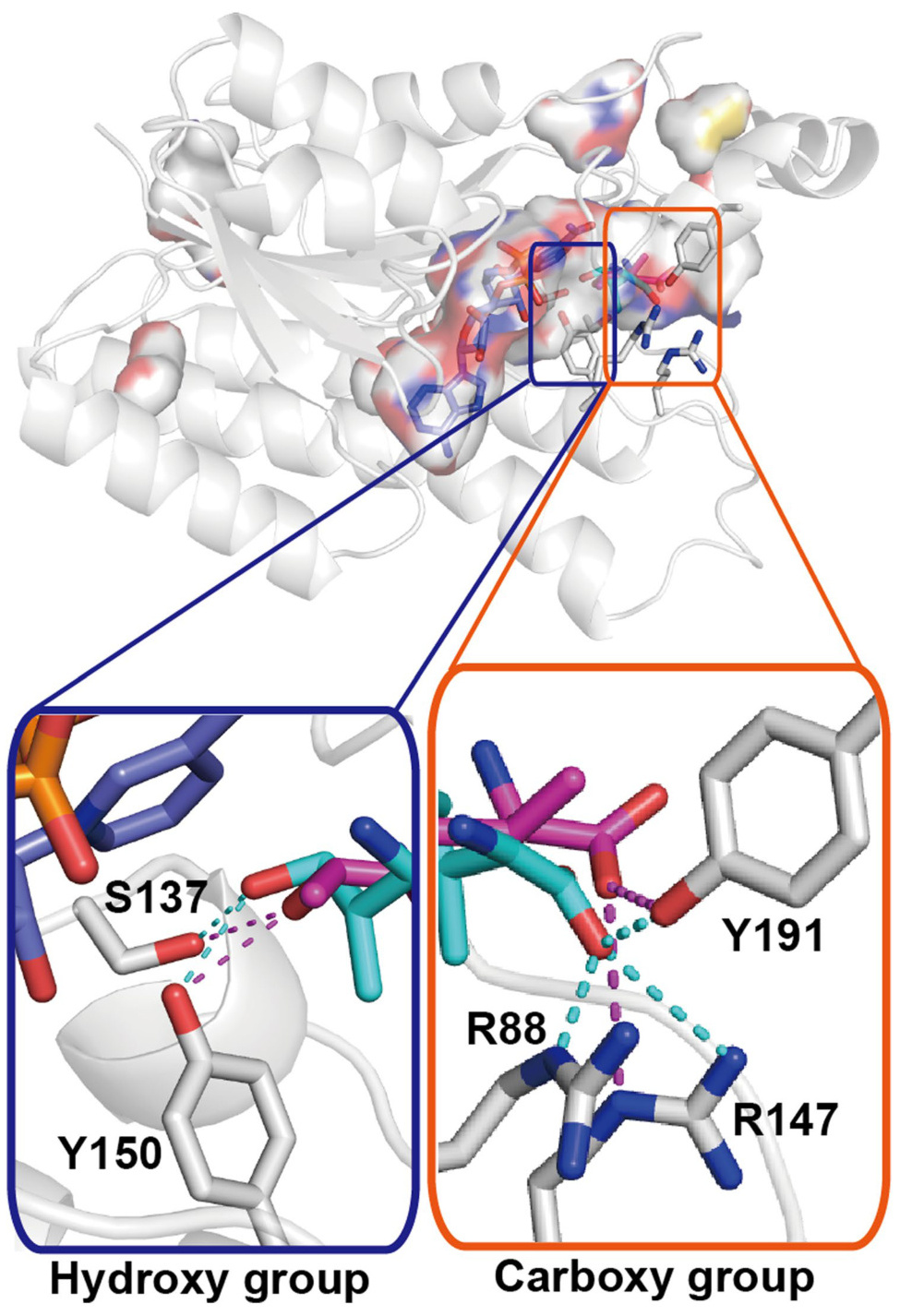

Mechanism of Action

The mechanism of action of (3R,4S)-3-Methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Binding Affinity and Selectivity

- (3R,4S)-3-Methylpiperidin-4-ol HCl : Exhibits higher affinity for dopamine D2-like receptors compared to its (3S,4R)-enantiomer due to optimal spatial alignment of hydroxyl and methyl groups .

- (3S,4R)-3-Fluoropiperidin-4-ol HCl : Fluorine at the 3-position increases lipophilicity (LogP +0.5) and blood-brain barrier penetration, making it superior for CNS-targeting drugs .

Commercial and Industrial Relevance

| Compound | Key Suppliers | Price Range (USD/g) | Applications |

|---|---|---|---|

| (3R,4S)-3-Methylpiperidin-4-ol HCl | Combi-Blocks, Apex Scientific | $200–$300 | CNS drug candidates, chiral catalysts |

| Racemic 3-Methylpiperidin-4-ol HCl | Tau-Chem Ltd., Acros Organics | $50–$80 | Generic synthesis, academic research |

| (3S,4R)-3-Fluoropiperidin-4-ol HCl | Focus Synthesis, Hubei Jiuxin Tech | $350–$450 | Oncology and neurology therapeutics |

Notes:

Biological Activity

(3R,4S)-3-Methylpiperidin-4-ol hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a piperidine ring with a hydroxyl group at the fourth carbon and a methyl group at the third carbon position. The specific stereochemistry (3R,4S) is crucial for its biological interactions, influencing binding affinities and the overall pharmacological profile.

The biological activity of this compound primarily involves its role as a ligand that binds to specific receptors or enzymes. The hydroxyl group and the chiral centers are pivotal in modulating interactions with biological targets, which can lead to various therapeutic effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : It may act on various receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Potential : Preliminary studies suggest that it may have inhibitory effects on cancer cell proliferation by targeting specific signaling pathways.

- Neuroprotective Effects : Given its structure, it has been explored for potential applications in treating neurological disorders.

- Antimicrobial Properties : There is emerging evidence supporting its activity against certain bacterial strains.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study demonstrated that this compound effectively inhibited the growth of cancer cell lines in vitro. The mechanism was attributed to the compound's ability to interfere with key signaling pathways involved in cell proliferation and survival.

- Another investigation highlighted its role as an enzyme inhibitor, showcasing its potential in drug development for conditions linked to enzyme dysregulation.

-

Pharmacokinetic Profile :

- The bioavailability of this compound has been assessed in various models, indicating favorable absorption characteristics and metabolic stability under physiological conditions.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (3R,4S)-3-Methylpiperidin-4-ol HCl | Piperidine ring with hydroxyl and methyl | Anticancer, neuroprotective |

| (3R,4R)-3-Methylpiperidin-4-ol | Similar structure but different stereochemistry | Variable activity; less studied |

| (3S,4R)-3-Methylpiperidin-4-ol | Enantiomeric form; distinct properties | Potentially different pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.